Cas no 2229626-02-0 (4-2-methoxy-5-(trifluoromethyl)phenyloxane-2,6-dione)

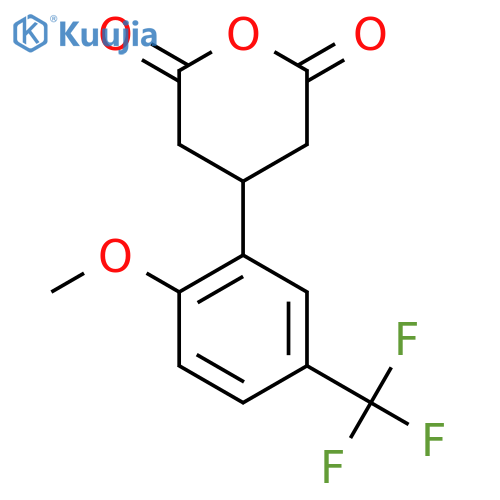

2229626-02-0 structure

商品名:4-2-methoxy-5-(trifluoromethyl)phenyloxane-2,6-dione

4-2-methoxy-5-(trifluoromethyl)phenyloxane-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 4-2-methoxy-5-(trifluoromethyl)phenyloxane-2,6-dione

- 2229626-02-0

- BKGDPRQLGSJCDQ-UHFFFAOYSA-N

- 4-[2-Methoxy-5-(trifluoromethyl)phenyl]oxane-2,6-dione

- SCHEMBL23801947

- EN300-1965341

-

- インチ: 1S/C13H11F3O4/c1-19-10-3-2-8(13(14,15)16)6-9(10)7-4-11(17)20-12(18)5-7/h2-3,6-7H,4-5H2,1H3

- InChIKey: BKGDPRQLGSJCDQ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=C(C=1)C1CC(=O)OC(C1)=O)OC)(F)F

計算された属性

- せいみつぶんしりょう: 288.06094331g/mol

- どういたいしつりょう: 288.06094331g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 378

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

4-2-methoxy-5-(trifluoromethyl)phenyloxane-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1965341-10.0g |

4-[2-methoxy-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229626-02-0 | 10g |

$4667.0 | 2023-05-31 | ||

| Enamine | EN300-1965341-0.05g |

4-[2-methoxy-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229626-02-0 | 0.05g |

$912.0 | 2023-09-17 | ||

| Enamine | EN300-1965341-2.5g |

4-[2-methoxy-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229626-02-0 | 2.5g |

$2127.0 | 2023-09-17 | ||

| Enamine | EN300-1965341-0.5g |

4-[2-methoxy-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229626-02-0 | 0.5g |

$1043.0 | 2023-09-17 | ||

| Enamine | EN300-1965341-1.0g |

4-[2-methoxy-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229626-02-0 | 1g |

$1086.0 | 2023-05-31 | ||

| Enamine | EN300-1965341-5.0g |

4-[2-methoxy-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229626-02-0 | 5g |

$3147.0 | 2023-05-31 | ||

| Enamine | EN300-1965341-0.25g |

4-[2-methoxy-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229626-02-0 | 0.25g |

$999.0 | 2023-09-17 | ||

| Enamine | EN300-1965341-0.1g |

4-[2-methoxy-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229626-02-0 | 0.1g |

$956.0 | 2023-09-17 | ||

| Enamine | EN300-1965341-10g |

4-[2-methoxy-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229626-02-0 | 10g |

$4667.0 | 2023-09-17 | ||

| Enamine | EN300-1965341-5g |

4-[2-methoxy-5-(trifluoromethyl)phenyl]oxane-2,6-dione |

2229626-02-0 | 5g |

$3147.0 | 2023-09-17 |

4-2-methoxy-5-(trifluoromethyl)phenyloxane-2,6-dione 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

2229626-02-0 (4-2-methoxy-5-(trifluoromethyl)phenyloxane-2,6-dione) 関連製品

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2230780-65-9(IL-17A antagonist 3)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量